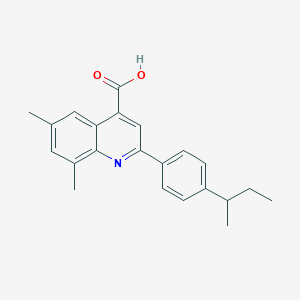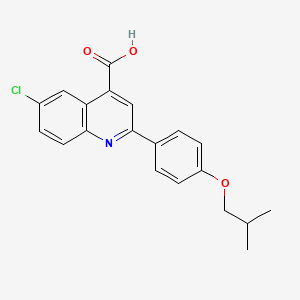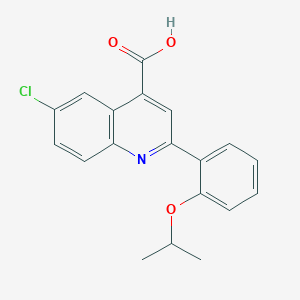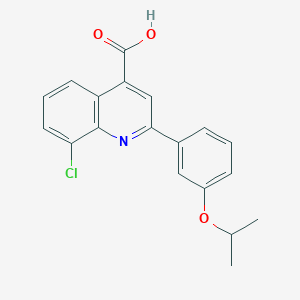
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are often used as scaffolds in drug design due to their pharmacological properties, including antiviral, antitumor, antimicrobial, and antiulcer activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under different conditions. For instance, a novel method for synthesizing benzimidazoles using DMF in the presence of HMDS under transition-metal-free conditions has been reported, which aligns with the principles of green chemistry . Another efficient synthesis method is the palladium-catalyzed annulation reaction of benzimidazoles with alkynyl bromides and internal alkynes, which yields fluorescent benzimidazole-fused pyridines . Additionally, the use of 1,3-dibromo-5,5-dimethylhydantoin as a catalyst has been described for the synthesis of benzimidazoles under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core, such as methyl groups or pyrrolidinyl groups, can significantly influence the compound's electronic properties and, consequently, its biological activity. The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones have been studied, indicating that these compounds can form thermally stable, highly colored photochromes .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including condensation with amino derivatives to form new compounds with potential biological activity . The Hantzsch reaction modification has been used to synthesize pyrazolo[3,4-b]pyridines from benzimidazole derivatives, which involves the formation of a 1,4-dihydropyridine ring followed by aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For example, the fluorescent benzimidazole-fused pyridines synthesized through palladium-catalyzed annulation exhibit blue or green fluorescence, with quantum yields varying depending on the state (solution or solid) . The pharmacokinetic properties, including oral bioavailability, are crucial for the development of benzimidazole derivatives as drugs. An in silico ADME study of a benzimidazole derivative showed promising physicochemical and pharmacokinetic properties, indicating its potential for further drug development .
科学的研究の応用
Anticancer Activity
4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole derivatives exhibit significant scientific research interest, particularly in the field of cancer treatment. Rasal et al. (2020) synthesized a series of compounds bearing the benzimidazole moiety that demonstrated anticancer activity against various cancer cell lines, including melanoma and breast cancer. Notably, one compound displayed remarkable antiproliferative activity specifically against MDA-MB human cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).
Biological Activity
Benzimidazole derivatives, including those similar to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, are studied for their potential biological activities, such as antiviral, antitumor, antimicrobial, and antiulcer effects. Pankina et al. (2013) investigated new derivatives of benzimidazole for their biological properties, underlining the versatility and potential of this class of compounds in drug synthesis and pharmacology (Pankina, Koval, Korotkikh, & Smolyar, 2013).
Photochromic Properties
The photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones, related to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, have been explored by Kose and Orhan (2006). They synthesized novel photochromic compounds that exhibited thermally stable and highly colored photochromes, highlighting potential applications in materials science (Kose & Orhan, 2006).
Chemical Synthesis and Structure
Potential in Kinase Inhibitors
Benzimidazole-based compounds, including those structurally related to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, have been proposed as mimics in kinase inhibitors. Research by McClure et al. (2005) discussed the theoretical and experimental design of such inhibitors, particularly in the application to p38 MAP kinase, showing their potential in therapeutic applications (McClure et al., 2005).
Safety and Hazards
特性
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWWJVDMGWUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

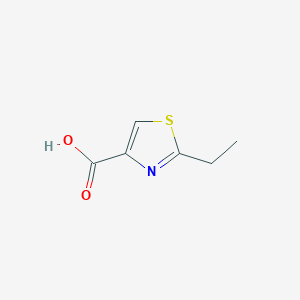
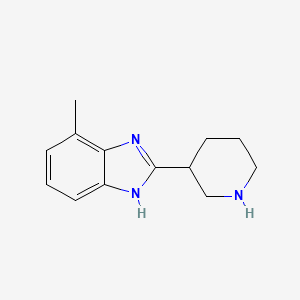
![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)


